Benzyl(2-methylphenyl)diphenylphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2-methylphenyl)diphenylphosphorane is an organophosphorus compound characterized by the presence of a phosphorane group bonded to a benzyl group and a 2-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-methylphenyl)diphenylphosphorane typically involves the reaction of a phosphine with a benzyl halide under controlled conditions. One common method involves the use of triphenylphosphine and benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-methylphenyl)diphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines or phosphine hydrides .
Scientific Research Applications
Benzyl(2-methylphenyl)diphenylphosphorane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl(2-methylphenyl)diphenylphosphorane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can interact with various molecular targets, including enzymes and receptors, through the formation of covalent bonds. The pathways involved often include nucleophilic attack on electrophilic centers or the donation of electron pairs to form stable complexes .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine in organic synthesis.
Diphenylphosphine: Similar in structure but lacks the benzyl group.
Phenylphosphine: Contains only one phenyl group attached to the phosphorus atom.
Uniqueness
Benzyl(2-methylphenyl)diphenylphosphorane is unique due to the presence of both a benzyl group and a 2-methylphenyl group, which confer distinct reactivity and steric properties. This makes it particularly useful in specific synthetic applications where other phosphines may not be as effective .
Properties
CAS No. |
14479-51-7 |
---|---|
Molecular Formula |
C26H24P+ |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
benzyl-(2-methylphenyl)-diphenylphosphanium |
InChI |
InChI=1S/C26H24P/c1-22-13-11-12-20-26(22)27(24-16-7-3-8-17-24,25-18-9-4-10-19-25)21-23-14-5-2-6-15-23/h2-20H,21H2,1H3/q+1 |
InChI Key |
HIIBBQJTEAFDMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.